
6-fluoro-1-(2-fluorobenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(2-fluorobenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is a quinoline derivative that has been shown to have promising properties as a potential drug candidate. In
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cell proliferation. Additionally, its interaction with DNA and cell cycle regulation pathways warrants further exploration. Studies have shown that this compound can selectively target cancer cells, making it a valuable lead compound for drug development .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers have studied the anti-inflammatory effects of this compound. It modulates key inflammatory pathways, such as NF-κB and COX-2, which are implicated in inflammatory responses. By inhibiting these pathways, it may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Potential
The compound’s unique structure suggests potential antimicrobial activity. Researchers have explored its effects against bacteria, fungi, and viruses. Preliminary studies indicate that it exhibits inhibitory effects on bacterial growth and biofilm formation. Its mechanism of action involves disrupting microbial membranes and interfering with essential cellular processes. Further investigations are needed to validate its efficacy and safety .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage and oxidative stress. This compound has shown promise as a neuroprotective agent. It scavenges free radicals, reduces oxidative stress, and modulates neuroinflammatory pathways. Researchers are investigating its potential to prevent or slow down neurodegeneration .
Cardiovascular Applications
The compound’s vasodilatory properties have attracted interest in cardiovascular research. It interacts with nitric oxide (NO) pathways, promoting vasorelaxation and improving blood flow. Researchers explore its potential in managing hypertension, endothelial dysfunction, and ischemic heart disease. Clinical trials are underway to assess its safety and efficacy .
Chemical Biology and Medicinal Chemistry
Beyond specific applications, this compound serves as a valuable tool in chemical biology and medicinal chemistry. Scientists use it as a scaffold for designing novel derivatives with improved properties. By modifying its structure, they aim to enhance selectivity, solubility, and pharmacokinetics. These efforts contribute to drug discovery and optimization .
Propiedades
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-6-9-18(10-7-15)30(28,29)22-14-26(13-16-4-2-3-5-20(16)25)21-11-8-17(24)12-19(21)23(22)27/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHXSSYWVAHOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(2-fluorobenzyl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



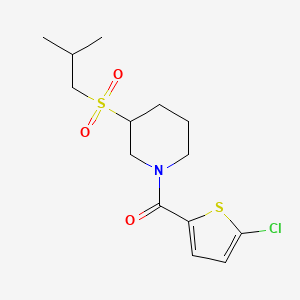
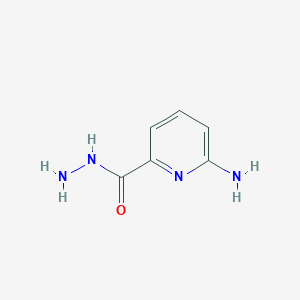
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
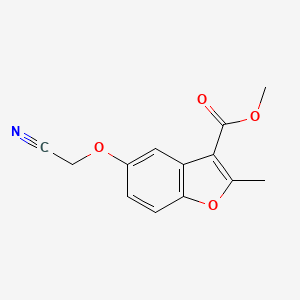
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)

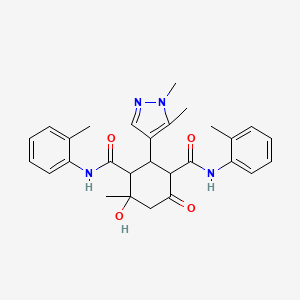

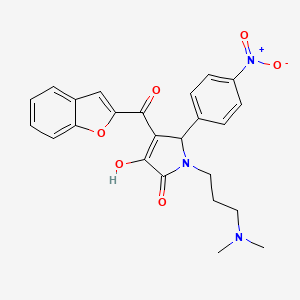
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)